![molecular formula C18H25FN2O B4891623 1-(4-fluorobenzoyl)-4-(3-methylcyclohexyl)piperazine](/img/structure/B4891623.png)
1-(4-fluorobenzoyl)-4-(3-methylcyclohexyl)piperazine
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Overview
Description
1-(4-fluorobenzoyl)-4-(3-methylcyclohexyl)piperazine, commonly known as Flephedrone, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has gained popularity in recent years due to its stimulating effects on the central nervous system. Flephedrone is a structural analog of the controlled substance cathinone, which is found in the khat plant.
Mechanism of Action
Flephedrone acts by inhibiting the reuptake of dopamine and norepinephrine, leading to an increase in their extracellular concentrations. This results in increased stimulation of the central nervous system, leading to the characteristic stimulant effects of the drug.
Biochemical and Physiological Effects:
Flephedrone has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased locomotor activity and hyperthermia. Flephedrone has also been found to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system.
Advantages and Limitations for Lab Experiments
Flephedrone has been used extensively in laboratory experiments to study its pharmacological properties. Its relatively simple synthesis method and high purity make it an attractive compound for use in these studies. However, its status as a designer drug means that it is not widely available for research purposes, and its legal status may limit its use in some countries.
Future Directions
There are several potential future directions for research on Flephedrone. One area of interest is its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Another area of interest is its potential as a tool for studying the role of dopamine and norepinephrine in the brain. Further research is also needed to fully understand the long-term effects of Flephedrone use on the brain and other organ systems.
In conclusion, Flephedrone is a synthetic compound that has gained popularity in recent years due to its stimulating effects on the central nervous system. Its pharmacological properties have been extensively studied, and it has been found to act as a monoamine transporter inhibitor, primarily affecting the reuptake of dopamine and norepinephrine. Flephedrone has a range of biochemical and physiological effects, including increased locomotor activity and hyperthermia. Its relatively simple synthesis method and high purity make it an attractive compound for use in laboratory experiments, but its legal status may limit its availability for research purposes. There are several potential future directions for research on Flephedrone, including its potential as a therapeutic agent and a tool for studying the role of dopamine and norepinephrine in the brain.
Synthesis Methods
Flephedrone is synthesized by the reaction of 4-fluorobenzoyl chloride with 3-methylcyclohexylamine in the presence of a base. The reaction yields a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Flephedrone has been widely studied for its pharmacological properties. It has been found to act as a monoamine transporter inhibitor, primarily affecting the reuptake of dopamine and norepinephrine. Flephedrone has been shown to have stimulant effects similar to other cathinones, such as increased locomotor activity and hyperthermia. It has also been found to have anxiogenic effects, which may be related to its effects on the serotonergic system.
properties
IUPAC Name |
(4-fluorophenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c1-14-3-2-4-17(13-14)20-9-11-21(12-10-20)18(22)15-5-7-16(19)8-6-15/h5-8,14,17H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHZTCZRKHWRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone |
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